
3-ethyl-N,N-dimethylpyrrolidin-3-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethyl-N,N-dimethylpyrrolidin-3-amine dihydrochloride is a chemical compound with the molecular formula C8H18N2.2ClH and a molecular weight of 215.16 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-N,N-dimethylpyrrolidin-3-amine dihydrochloride typically involves the alkylation of pyrrolidine derivatives. One common method includes the reaction of N,N-dimethylpyrrolidin-3-amine with ethyl halides under basic conditions to introduce the ethyl group at the nitrogen atom. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product formation .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the production process. The final product is typically purified through crystallization or distillation techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-N,N-dimethylpyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to obtain reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of 3-ethyl-N,N-dimethylpyrrolidin-3-amine.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-ethyl-N,N-dimethylpyrrolidin-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-ethyl-N,N-dimethylpyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. The pathways involved may include binding to active sites, altering enzyme conformation, or modulating receptor activity .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylpyrrolidin-3-amine dihydrochloride: A similar compound without the ethyl group, used in similar applications but with different reactivity and properties.
3-ethylpyrrolidine: Lacks the dimethylamino group, resulting in different chemical behavior and applications.
Uniqueness
3-ethyl-N,N-dimethylpyrrolidin-3-amine dihydrochloride is unique due to the presence of both the ethyl and dimethylamino groups, which confer specific reactivity and binding properties. This makes it particularly valuable in research applications where these functional groups play a crucial role in the desired chemical or biological activity .
Properties
Molecular Formula |
C8H20Cl2N2 |
|---|---|
Molecular Weight |
215.16 g/mol |
IUPAC Name |
3-ethyl-N,N-dimethylpyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C8H18N2.2ClH/c1-4-8(10(2)3)5-6-9-7-8;;/h9H,4-7H2,1-3H3;2*1H |
InChI Key |
GOGOQDMOUAGTDP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCNC1)N(C)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


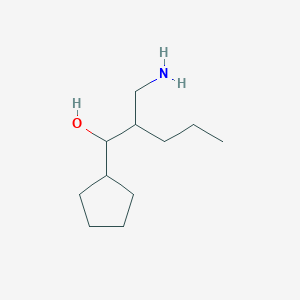


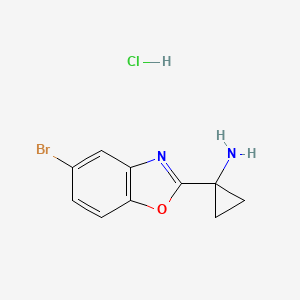

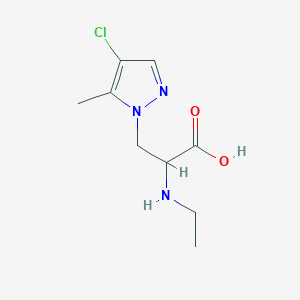
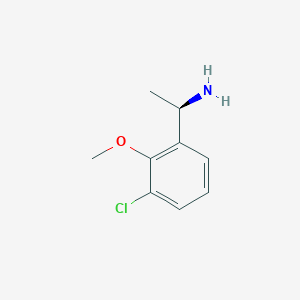
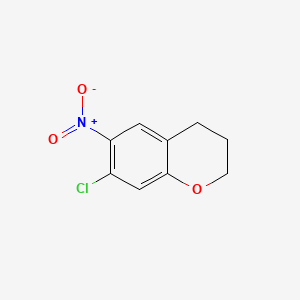
![Tert-butyl 2-[(2-bromopyrimidin-5-yl)oxy]acetate](/img/structure/B13544948.png)
![2,6-Dioxa-8-azaspiro[3.5]nonane](/img/structure/B13544951.png)
![[2-(1-Benzylpyrrolidin-2-yl)cyclopropyl]methanamine](/img/structure/B13544961.png)

![rac-(1R,3R,5R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13544970.png)

